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Compound of Interest

Compound Name: 1-Chloro-2,3,4-trifluorobenzene

Cat. No.: B1581592 Get Quote

An In-depth Technical Guide to 1-Chloro-2,3,4-
trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals

Foreword
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic

properties of 1-Chloro-2,3,4-trifluorobenzene, a halogenated aromatic compound of

increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science.

As a senior application scientist, this document is structured to deliver not just raw data, but

also to provide insights into the practical application and theoretical underpinnings of this

molecule's behavior. The strategic placement of chlorine and fluorine atoms on the benzene

ring imparts unique reactivity and properties that make it a valuable building block in complex

organic synthesis.

Section 1: Core Molecular Attributes
1-Chloro-2,3,4-trifluorobenzene, with the CAS number 36556-42-0, is a substituted benzene

derivative. Its structure and fundamental properties are the basis for its utility in synthetic

applications.

Molecular Structure and Identification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1581592?utm_src=pdf-interest
https://www.benchchem.com/product/b1581592?utm_src=pdf-body
https://www.benchchem.com/product/b1581592?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The arrangement of the halogen atoms on the aromatic ring dictates the molecule's polarity,

reactivity, and spectroscopic signature.

Figure 1: Structure of 1-Chloro-2,3,4-trifluorobenzene.

Physicochemical Properties
A summary of the key physical and chemical properties of 1-Chloro-2,3,4-trifluorobenzene is

presented in the table below. It is important to note that while some experimental data is

available, other values are predicted and should be used as an estimation.

Property Value Source

Molecular Formula C₆H₂ClF₃ --INVALID-LINK--[1]

Molecular Weight 166.53 g/mol --INVALID-LINK--[1]

CAS Number 36556-42-0 --INVALID-LINK--[1]

Appearance Clear, almost colorless liquid --INVALID-LINK--[2]

Boiling Point 135.8 ± 35.0 °C (Predicted) --INVALID-LINK--[2]

Melting Point Not available

Density Not available

Solubility Not available

Section 2: Synthesis and Reactivity
The synthesis of polysubstituted aromatic compounds like 1-Chloro-2,3,4-trifluorobenzene
often requires multi-step strategies. Understanding its reactivity is key to its successful

application as a synthetic intermediate.

Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of 1-Chloro-2,3,4-
trifluorobenzene is not readily available in the searched literature, a plausible synthetic route

can be inferred from related preparations. A Chinese patent describes a method for preparing

2,3,4-trifluoronitrobenzene from o-chloronitrobenzene, involving chlorination and fluorination
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steps.[3] Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type

reaction (diazotization and subsequent displacement with a chloride), could potentially yield the

target molecule.

Another patented process describes the preparation of 1,2,3-trifluorobenzene from 2,3,4-

trifluoronitrobenzene through denitration, chlorination to form 2,3,4-trifluorochlorobenzene, and

then dechlorination.[4] This highlights the feasibility of manipulating these types of substituted

rings.

General Synthetic Workflow (Hypothetical):

2,3,4-Trifluoronitrobenzene Reduction
(e.g., Fe/HCl or H2/Pd-C) 2,3,4-Trifluoroaniline Diazotization

(NaNO2, HCl)
2,3,4-Trifluorobenzenediazonium

chloride
Sandmeyer Reaction

(CuCl) 1-Chloro-2,3,4-trifluorobenzene

Click to download full resolution via product page

Figure 2: Hypothetical synthesis of 1-Chloro-2,3,4-trifluorobenzene.

Chemical Reactivity
The reactivity of the 1-Chloro-2,3,4-trifluorobenzene ring is dominated by the strong electron-

withdrawing effects of the three fluorine atoms and the chlorine atom. This electronic profile has

two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the

aromatic ring makes it significantly less susceptible to attack by electrophiles. Friedel-Crafts

reactions and similar electrophilic substitutions are therefore expected to be challenging.

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring is highly

activated for attack by nucleophiles. The halogen atoms, particularly the fluorine atoms, can

act as leaving groups when a strong nucleophile attacks an adjacent carbon atom. The

stability of the resulting Meisenheimer complex, an intermediate in the SNAr mechanism, is

enhanced by the presence of multiple electron-withdrawing groups.

The relative positions of the halogens will direct the regioselectivity of nucleophilic attack, with

the positions ortho and para to the fluorine atoms being the most activated.
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Section 3: Spectroscopic and Analytical Data
Spectroscopic data is crucial for the identification and characterization of 1-Chloro-2,3,4-
trifluorobenzene. While experimental spectra for this specific isomer are not readily available

in the public domain, the following sections outline the expected spectral features based on its

structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the two protons on the

aromatic ring, which will exhibit coupling to each other and to the adjacent fluorine atoms.

The chemical shifts will be in the aromatic region, likely downfield due to the electron-

withdrawing nature of the halogens.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons,

each influenced by the attached halogen and its position on the ring. The carbon atoms

bonded to fluorine will show characteristic C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum will be the most informative for confirming the

substitution pattern. Three distinct fluorine resonances are expected, and their chemical

shifts and coupling constants (both F-F and F-H couplings) will be diagnostic of their

positions relative to each other and the chlorine atom.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Chloro-2,3,4-trifluorobenzene will be characterized by several key

absorption bands:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000

cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

C-F stretching: Strong C-F stretching bands are characteristic of fluorinated aromatic

compounds and are typically observed in the 1350-1100 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ region.
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Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 1-Chloro-2,3,4-trifluorobenzene is expected to

show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine

(³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the

intensity of the M⁺ peak will be observed.

Common fragmentation pathways would likely involve the loss of a chlorine atom or a fluorine

atom.

Expected Fragmentation Pattern:

[C₆H₂ClF₃]⁺˙
(Molecular Ion)

[C₆H₂F₃]⁺
(Loss of Cl)- Cl•

[C₆H₂ClF₂]⁺
(Loss of F)

- F•

Click to download full resolution via product page

Figure 3: Expected major fragmentation pathways for 1-Chloro-2,3,4-trifluorobenzene.

Section 4: Safety and Handling
Proper handling of 1-Chloro-2,3,4-trifluorobenzene is essential to ensure laboratory safety.

The following information is based on a safety data sheet for this compound.[5]

Hazard Identification
Classification: This substance is classified as causing skin irritation, serious eye irritation,

and may cause respiratory irritation.[5]

GHS Pictogram: GHS07 (Exclamation Mark)[5]

Signal Word: Warning[5]

Precautionary Measures
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-

ventilated area. Wear protective gloves, protective clothing, eye protection, and face

protection.[5]

Storage: Store in a locked-up, well-ventilated place. Keep the container tightly closed.[5]

First Aid:

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.[5]

In case of skin contact: Wash with plenty of water.

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

Section 5: Applications in Drug Discovery and
Development
Halogenated aromatic compounds are pivotal in modern drug design. The introduction of

fluorine and chlorine atoms can significantly modulate a molecule's pharmacokinetic and

pharmacodynamic properties. While specific applications of 1-Chloro-2,3,4-trifluorobenzene
are not extensively documented in the readily available literature, its structural motifs suggest

its potential as a key intermediate in the synthesis of novel therapeutic agents.

The strategic placement of halogens can:

Enhance Metabolic Stability: Fluorine atoms, in particular, can block sites of metabolic

oxidation, thereby increasing the half-life of a drug.

Modulate Lipophilicity: The introduction of halogens can alter the lipophilicity of a molecule,

which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Improve Binding Affinity: The electronic effects of halogens can influence the binding

interactions of a drug with its target protein through dipole-dipole interactions or by altering

the acidity/basicity of nearby functional groups.
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Given its activated nature towards nucleophilic aromatic substitution, 1-Chloro-2,3,4-
trifluorobenzene can serve as a scaffold for the introduction of various functional groups,

enabling the exploration of a diverse chemical space in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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